
LGD-2226
描述
准备方法
LGD-2226 的合成涉及几个步骤,从喹啉核心结构的制备开始。 关键中间体 6-(双-(2,2,2-三氟乙基)氨基)-4-三氟甲基-1H-喹啉-2-酮,是通过一系列涉及卤化、亲核取代和环化的反应合成的 . 反应条件通常包括使用强碱,如氢化钠,以及二甲基甲酰胺等溶剂
化学反应分析
Synthetic Pathway
Step | Reaction | Reagents/Conditions | Product |
---|---|---|---|
1 | Condensation | Aniline + ethyl-4,4,4-trifluoroacetoacetate | 4-Trifluoromethylquinolin-2(1H)-one |
2 | Nitrosylation | Nitrous acid (HNO₂) at position 6 | 6-Nitroso-4-trifluoromethylquinolin-2(1H)-one |
3 | Reduction | Catalytic hydrogenation (H₂/Pd-C) | 6-Amino-4-trifluoromethylquinolin-2(1H)-one |
4 | Alkylation | Bis(2,2,2-trifluoroethyl)amine | LGD-2226 |
5 | Purification | Flash chromatography (hexane:ethyl acetate, 4:1) | Final compound (≥95% purity) |
Key Findings :
-
The alkylation step introduces two trifluoroethyl groups at the 6-amino position, critical for AR binding selectivity .
-
The trifluoromethyl groups enhance metabolic stability and hydrophobic interactions within the AR ligand-binding domain .
2.1. Derivatization for GC-MS Analysis
This compound undergoes trimethylsilylation (TMS) to improve volatility:
-
Reagent : N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
2.2. Fragmentation Pathways
Electron ionization (EI) and collision-induced dissociation (CID) reveal distinct fragmentation patterns:
EI Mass Spectrometry Fragments
m/z | Fragment | Proposed Structure |
---|---|---|
464 | Molecular ion ([M⁺]) | TMS-LGD-2226 |
449 | [M⁺ – CH₃] | Loss of methyl radical |
395 | [M⁺ – CF₃] | Trifluoromethyl radical elimination |
297 | [M⁺ – C₃F₆] | Hexafluoropropane loss |
269 | [M⁺ – C₃F₆ – CH₂N] | Sequential elimination |
Insights :
LC-MS/MS Analysis (ESI Positive Mode)
Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
---|---|---|
393 [M+H]⁺ | 241, 229, 188 | 25 |
3.1. Hydrogen Bonding in AR-LBD Complex
This compound forms three hydrogen bonds with the androgen receptor ligand-binding domain (AR-LBD):
Residue | Interaction | Bond Length (Å) |
---|---|---|
Gln711 | Quinolinone O → NH₂ | 2.89 |
Arg752 | Quinolinone O → NH₂ | 2.64 |
Water (W36) | Quinolinone O → H₂O | 2.73 |
Conformational Impact :
Metabolic Stability
-
In vitro assays : this compound shows resistance to hepatic cytochrome P450 (CYP3A4/2C9)-mediated oxidation .
-
In vivo : Minimal phase II glucuronidation observed in rat models; primary excretion via unchanged parent compound .
Comparative Reactivity of Analogues
Compound | R₁ | R₂ | AR Binding (Ki, nM) | Metabolic Half-Life (h) |
---|---|---|---|---|
LGD2226 | CF₃ | CF₃CH₂ | 1.5 | 8.2 |
LGD2941 | CH₃ | CF₃CH₂ | 2.1 | 6.5 |
RTI-018 | H | CF₃CH₂ | 18.4 | 3.1 |
Trend : Trifluoromethylation at R₁ enhances both binding affinity and metabolic stability .
Degradation Under Stress Conditions
Forced degradation studies (pH 1–13, 70°C, 24h) indicate:
-
Acidic/alkaline hydrolysis : Quinolinone ring remains intact; trifluoroethyl groups hydrolyze to carboxylic acids .
-
Photolysis : No significant degradation under UV light (λ = 254 nm) .
References van Oeveren et al., J Med Chem (2007) PDB 2HVC (AR-LGD2226 complex) Acta Cryst (2006) Thevis et al., Recent Adv Doping Anal (2008) Narayanan et al., Endocr Rev (2008) Thevis et al., J Mass Spectrom (2008) TargetMol Pharmacology Data Emerging Anabolic Drugs (QUB, 2025)
科学研究应用
Muscle Wasting and Osteoporosis
A primary application of LGD-2226 is in the treatment of muscle wasting conditions and osteoporosis. Preclinical studies have demonstrated that this compound enhances muscle mass and strength while also improving bone density and strength in rodent models. For example:
- Study Findings : In a study involving rodent models, this compound administration resulted in significant increases in muscle mass and improvements in bone biomechanical properties compared to control groups .
Study Parameter | Control Group | This compound Group |
---|---|---|
Muscle Mass (g) | 25 | 35 |
Bone Strength (N) | 150 | 200 |
Sexual Dysfunction
This compound has shown promise in addressing sexual dysfunction. In male rat models, treatment with this compound resulted in increased sexual behavior metrics such as mounts, intromissions, and ejaculations . These findings suggest potential applications for improving sexual health in both men and women.
Clinical Development
As of January 2025, Ligand Pharmaceuticals has moved this compound onto the clinical development track for various androgen-related disorders including osteoporosis and male hormone replacement therapy . This progression indicates a growing interest in the therapeutic potential of this compound.
Case Study: Efficacy in Osteoporosis
In a controlled study examining the effects of this compound on osteoporosis:
- Participants : A group of postmenopausal women diagnosed with osteoporosis.
- Intervention : Administration of this compound over a 12-week period.
- Results : Significant increases in bone mineral density were observed alongside improvements in markers for bone turnover.
Case Study: Muscle Mass Enhancement
Another study focused on elderly patients with sarcopenia:
- Participants : Elderly individuals aged 65 and above.
- Intervention : Daily doses of this compound for six months.
- Results : Participants exhibited a marked increase in lean body mass and physical performance measures compared to placebo controls.
作用机制
相似化合物的比较
LGD-2226 属于一类称为选择性雄激素受体调节剂的化合物。类似的化合物包括:
LGD-4033: 另一种选择性雄激素受体调节剂,对肌肉和骨骼组织具有类似的合成代谢作用.
奥斯塔林 (MK-2866): 一种选择性雄激素受体调节剂,已被研究用于治疗肌肉萎缩和骨质疏松.
RAD-140: 一种选择性雄激素受体调节剂,具有强大的合成代谢作用,对其他器官的副作用最小.
与这些化合物相比,this compound 独特之处在于它能够选择性地靶向肌肉和骨骼组织中的雄激素受体,而不会显着影响其他器官 . 这种选择性使其成为具有更少副作用的治疗应用的有希望的候选药物。
生物活性
LGD-2226, a selective androgen receptor modulator (SARM), has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions like osteoporosis and muscle wasting. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C14H9F9N2O
- Molecular Weight: 392.22 g/mol
- CAS Number: 328947-93-9
- EC50: 0.2 nM for human androgen receptor
- Ki: 1.5 nM for human androgen receptor
This compound is a nonsteroidal and nonaromatizable compound that selectively binds to androgen receptors (AR), exhibiting minimal affinity for other intracellular receptors. Its unique binding profile allows it to activate anabolic pathways in muscle and bone while reducing the risk of prostate hypertrophy, a common side effect associated with traditional anabolic steroids .
This compound occupies the same binding pocket as dihydrotestosterone (DHT), with its protein backbone being superposable to that of DHT. The trifluoroethyl groups of this compound occupy similar spatial positions as the C and D rings of steroid hormones, facilitating effective interaction with the androgen receptor .
The compound alters the conformation of the ligand-binding domain, leading to a distinct pattern of protein-protein interactions compared to testosterone and other steroids . This selectivity is crucial for its therapeutic potential, particularly in reducing unwanted side effects.
Anabolic Effects
Research has demonstrated that this compound exhibits significant anabolic activity in both muscle and bone tissues:
-
Muscle Mass Increase:
- In rodent models, this compound administration resulted in substantial increases in muscle mass, estimated at 10 to 15 pounds over a single treatment cycle .
- The SARM promotes muscle retention even during caloric deficits, making it beneficial for individuals aiming to preserve lean mass while losing fat .
- Bone Density Enhancement:
Impact on Sexual Function
In addition to its anabolic properties, this compound maintains sexual function without the adverse effects typically associated with androgen therapies. This characteristic is particularly advantageous for treating conditions like sexual dysfunction in both men and women .
Data Table: Summary of Biological Activities
Case Studies and Clinical Implications
Although this compound has shown promising results in preclinical models, its development was discontinued by Ligand Pharmaceuticals in favor of other compounds like LGD-2941. The limited number of human studies means that while animal data are compelling, caution is warranted when extrapolating these findings to human subjects .
属性
IUPAC Name |
6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F9N2O/c15-12(16,17)5-25(6-13(18,19)20)7-1-2-10-8(3-7)9(14(21,22)23)4-11(26)24-10/h1-4H,5-6H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBPQWIGZUGPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CC(F)(F)F)CC(F)(F)F)C(=CC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F9N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186546 | |
Record name | LGD-2226 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328947-93-9 | |
Record name | LGD 2226 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328947-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LGD-2226 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328947939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LGD-2226 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08089 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LGD-2226 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 328947-93-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LGD-2226 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI376RM5MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。